2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

Catalog No.
S548390
CAS No.
587871-26-9
M.F
C21H17NO3S2
M. Wt
395.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

CAS Number

587871-26-9

Product Name

2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

IUPAC Name

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one

Molecular Formula

C21H17NO3S2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2

InChI Key

XRKYMMUGXMWDAO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4

Solubility

Soluble in DMSO, not in water

Synonyms

2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one, KU 55933, KU-55933, KU55933

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4

Description

The exact mass of the compound 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one is 395.06498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of thianthrene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Identification and Properties:

    • Resources such as PubChem National Institutes of Health: provide some basic information about the compound, including its structure, molecular formula, and weight.
  • Potential Research Areas:

    • The presence of specific functional groups in the molecule, such as the thianthrene unit and the pyran-4-one moiety, suggests potential interest for research in areas like:
      • Organic photovoltaics: Thianthrene-based materials have been explored for their light-harvesting properties [ScienceDirect()], and the pyran-4-one group can participate in conjugation, which is important for efficient charge transport in solar cells.
      • Organic electronics: The aromatic character and potential for conjugation in the molecule could be relevant for research in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

395.06498

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O549494L5D

Other CAS

587871-26-9

Wikipedia

Ku-55933

Dates

Modify: 2023-08-15
1: Camins A, Pizarro JG, Alvira D, Gutierrez-Cuesta J, de la Torre AV, Folch J, Sureda FX, Verdaguer E, Junyent F, Jordán J, Ferrer I, Pallàs M. Activation of ataxia telangiectasia muted under experimental models and human Parkinson's disease. Cell Mol Life Sci. 2010 May 26. [Epub ahead of print] PubMed PMID: 20502937.
2: Pizarro JG, Folch J, de la Torre AV, Junyent F, Verdaguer E, Jordan J, Pallas
M, Camins A. ATM is involved in cell-cycle control through the regulation of retinoblastoma protein phosphorylation. J Cell Biochem. 2010 May;110(1):210-8. PubMed PMID: 20213763.
3: Rakkestad KE, Skaar I, Ansteinsson VE, Solhaug A, Holme JA, Pestka JJ, Samuelsen JT, Dahlman HJ, Hongslo JK, Becher R. DNA damage and DNA damage responses in THP-1 monocytes after exposure to spores of either Stachybotrys chartarum or Aspergillus versicolor or to T-2 toxin. Toxicol Sci. 2010 May;115(1):140-55. Epub 2010 Feb 11. PubMed PMID: 20150440.
4: Li Y, Yang DQ. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt. Mol Cancer Ther. 2010 Jan;9(1):113-25. Epub 2010 Jan 6. PubMed PMID: 20053781.
5: Chalmers AJ, Ruff EM, Martindale C, Lovegrove N, Short SC. Cytotoxic effects of temozolomide and radiation are additive- and schedule-dependent. Int J Radiat
Oncol Biol Phys. 2009 Dec 1;75(5):1511-9. PubMed PMID: 19931733.
6: Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, O'Connor MJ, Povirk LF, van Meter
T, Valerie K. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009 Oct;8(10):2894-902. Epub 2009 Oct 6. PubMed PMID: 19808981; PubMed Central PMCID: PMC2761990.
7: Xue L, Yu D, Furusawa Y, Cao J, Okayasu R, Fan S. ATM-dependent hyper-radiosensitivity in mammalian cells irradiated by heavy ions. Int J Radiat
Oncol Biol Phys. 2009 Sep 1;75(1):235-43. PubMed PMID: 19695441.
8: Collaco RF, Bevington JM, Bhrigu V, Kalman-Maltese V, Trempe JP. Adeno-associated virus and adenovirus coinfection induces a cellular DNA damage and repair response via redundant phosphatidylinositol 3-like kinase pathways. Virology. 2009 Sep 15;392(1):24-33. Epub 2009 Jul 23. PubMed PMID: 19628243; PubMed Central PMCID: PMC2742906.
9: Wang Z, Wang M, Kar S, Carr BI. Involvement of ATM-mediated Chk1/2 and JNK kinase signaling activation in HKH40A-induced cell growth inhibition. J Cell Physiol. 2009 Oct;221(1):213-20. PubMed PMID: 19530246.
10: Kumari D, Somma V, Nakamura AJ, Bonner WM, D'Ambrosio E, Usdin K. The role of DNA damage response pathways in chromosome fragility in Fragile X syndrome. Nucleic Acids Res. 2009 Jul;37(13):4385-92. Epub 2009 May 21. PubMed PMID: 19465392; PubMed Central PMCID: PMC2715245.
11: Zhang YW, Jones TL, Martin SE, Caplen NJ, Pommier Y. Implication of checkpoint kinase-dependent up-regulation of ribonucleotide reductase R2 in DNA damage response. J Biol Chem. 2009 Jul 3;284(27):18085-95. Epub 2009 May 5. PubMed PMID: 19416980; PubMed Central PMCID: PMC2709352.

Explore Compound Types